molecular formula C12H10ClNO3S B1301879 Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate CAS No. 262856-07-5

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate

Cat. No.: B1301879
CAS No.: 262856-07-5
M. Wt: 283.73 g/mol
InChI Key: YGZWINIFAXHZFQ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a hydroxy group, and an ethyl ester functional group. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Safety and Hazards

Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate should be handled with care due to its toxicity. It is not approved in the European Union .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2-chlorobenzaldehyde can react with thiourea in the presence of a base such as sodium hydroxide to form the thiazole ring.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This might include continuous flow reactors for better control over reaction conditions and yields.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.

    Reduction: The chlorophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a phenyl derivative.

    Substitution: Formation of substituted phenyl derivatives.

Comparison with Similar Compounds

    Ethyl 2-(2-bromophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(2-methylphenyl)-4-hydroxy-1,3-thiazole-5-carboxylate: Similar structure but with a methyl group instead of chlorine.

Uniqueness: Ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

ethyl 2-(2-chlorophenyl)-4-hydroxy-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3S/c1-2-17-12(16)9-10(15)14-11(18-9)7-5-3-4-6-8(7)13/h3-6,15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGZWINIFAXHZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654359
Record name 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262856-07-5
Record name 2-(2-Chlorophenyl)-5-[ethoxy(hydroxy)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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